Hexaphenylcyclotrisiloxane
Overview
Description
Hexaphenylcyclotrisiloxane, referred to as P3 in some studies, is a compound synthesized from diphenylsilanediol under specific conditions. The synthesis of pure P3 can achieve high yields, up to 98%, by carefully adjusting the hydrolysis temperature and washing procedures. The use of concentrated sulfuric acid as a catalyst in ethanol allows for the exclusive production of P3 with approximately 90% yield .
Synthesis Analysis
The synthesis of hexaphenylcyclotrisiloxane involves the condensation reaction of phenylsilanetriol. This reaction, typically believed to produce highly unstable intermediates, can surprisingly yield stable cyclotrisiloxane compounds. The isolation and characterization of cis,trans-1,3,5-Trihydroxy-1,3,5-triphenylcyclotrisiloxane, a related compound, demonstrate the potential for stability even in acidic solutions and the ability to partially isomerize to the cis,cis isomer . Additionally, the synthesis of hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane with high purity and yield has been achieved by selecting appropriate catalysts, solvents, and reaction temperatures .
Molecular Structure Analysis
The molecular structure of hexamethylcyclotrisiloxane, a related compound to hexaphenylcyclotrisiloxane, has been studied using electron diffraction on vapor. The structure is characterized by a planar ring with oxygen valence angles larger than silicon valence angles. The Si–O and Si–C distances suggest a significant ionic character of the Si–O bond .
Chemical Reactions Analysis
Hexaphenylcyclotrisiloxane can undergo various chemical reactions, including polymerization. Controlled anionic polymerization of hexamethylcyclotrisiloxane, a similar compound, has been achieved to produce polymers with narrow molecular weight distributions. This process involves polymerization at room temperature followed by a lower temperature phase to complete conversion and avoid side reactions . The cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid results in a range of products, including dimers and high-molecular-weight polymers, through chain reactions and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclotrisiloxanes are influenced by their molecular structure. The electron diffraction studies of hexamethylcyclotrisiloxane vapor reveal insights into bond angles and distances, which are indicative of the compound's behavior. The short Si–O distance, in particular, suggests a larger ionic character, which could influence the reactivity and stability of the compound . The stability of related cyclotrisiloxanes, even in acidic solutions, also highlights the robustness of these compounds under various conditions .
Scientific Research Applications
Crystal Structure and Polymerization
Researchers have investigated the crystal structure of hexaphenylcyclotrisiloxane and its potential in solid-state polymerization. The studies of its triclinic and orthorhombic crystals through X-ray diffraction have revealed distinct unit cell parameters, suggesting the possibility of topotaxic polymerization in certain crystal structures. This implies its potential use in creating new polymeric materials with specific properties (Ovchinnikov et al., 1997).
Synthesis Methods
Significant progress has been made in developing efficient synthesis methods for hexaphenylcyclotrisiloxane. High yields of this compound have been achieved through optimized preparation conditions, including the choice of catalysts, solvents, and reaction temperatures. These advancements are crucial for producing high-purity hexaphenylcyclotrisiloxane for various applications (Yane et al., 1995).
Mesomorphic Behavior in Polymers
The mesomorphic behavior of polydiphenylsiloxane, synthesized by solution ring-opening polymerization of hexaphenylcyclotrisiloxane, has been studied. This research has provided insights into the molecular structure and thermal characteristics of the polymer, particularly in its mesomorphic phase. Such studies are essential for understanding and improving the high-temperature processing of these materials (Harkness et al., 1998).
Polymerization Reactions
Hexaphenylcyclotrisiloxane's role in anionic solid-state polymerization has been explored, revealing its capability to yield high molecular weight poly(diphenylsiloxane) under specific conditions. This research contributes to the understanding of the polymerization process and the properties of the resulting polymers (Buzin et al., 1997).
Controlled Anionic Polymerization
Controlled anionic polymerization of hexamethylcyclotrisiloxane, a related compound, has been achieved. This has led to the creation of model linear and star co- and terpolymers, demonstrating the versatility of siloxane-based compounds in polymer chemistry (Bellas et al., 2000).
Environmental Applications
Hexaphenylcyclotrisiloxane has been studied for its adsorption characteristics, particularly in the purification of biogases from siloxanes. This research is crucial for understanding how to effectively remove siloxane impurities from biogases, which is important for environmental protection and energy production (Finocchio et al., 2009).
Safety And Hazards
Hexaphenylcyclotrisiloxane is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYDUTCMKSROID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76528-18-2 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76528-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060151 | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |
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Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Hexaphenylcyclotrisiloxane | |
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URL | https://haz-map.com/Agents/21004 | |
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Product Name |
Hexaphenylcyclotrisiloxane | |
CAS RN |
512-63-0 | |
Record name | 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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